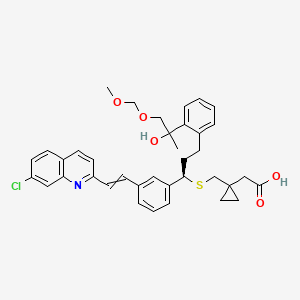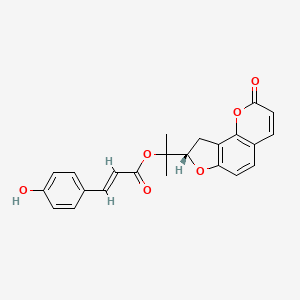
Atovaquone-d5
Overview
Description
Atovaquone-d5 (ATV-d5) is a synthetic drug used in laboratory experiments to study the effects of atovaquone on cells, tissues, and organisms. ATV-d5 is an analogue of the natural product atovaquone, which is a semi-synthetic quinone that has been used in the treatment of malaria, toxoplasmosis, and other diseases. ATV-d5 is a stable compound with a low molecular weight and high solubility in water. It has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Molecular Basis for Atovaquone Binding to the Cytochrome bc1 Complex : Atovaquone is known for its therapeutic use in treating diseases like malaria, pneumonia, and toxoplasmosis. It acts by inhibiting the cytochrome bc1 complex. Research has shown that atovaquone binds to the ubiquinol oxidation pocket of the bc1 complex, interacting with the Rieske iron-sulfur protein. This insight provides a molecular description of how atovaquone binds to the bc1 complex and explains the differential inhibition of the fungal versus mammalian enzymes (Kessl et al., 2003).
Repurposing Atovaquone in Cancer Treatment : Studies have shown that atovaquone, an FDA-approved anti-malarial drug, also possesses anti-cancer activity, particularly against Cancer Stem-like Cells (CSCs). It acts as a potent and selective inhibitor of oxidative phosphorylation (OXPHOS) by targeting mitochondrial complex III. This selective inhibition suggests that atovaquone could be repurposed for cancer treatment, highlighting the importance of mitochondrial function in the proliferation of CSCs (Fiorillo et al., 2016).
Modeling Atovaquone Resistance in Parasites and Pathogenic Fungi : Resistance to atovaquone treatment in diseases like malaria and pneumonia has been linked to mutations in the cytochrome b gene. Research has used yeast and bovine bc1 complexes as models to understand the molecular interaction of atovaquone with human and resistant pathogen enzymes. This modeling helps in understanding the molecular basis of drug resistance (Kessl et al., 2007).
Antiparasitic Agent Atovaquone : Atovaquone's role as an antiparasitic agent, particularly in the treatment and prevention of various protozoal infections, has been explored. Its unique mechanism of action, including the inhibition of the cytochrome bc1 complex, makes it a valuable therapeutic option against diseases like malaria, PCP, toxoplasmosis, and babesiosis (Baggish & Hill, 2002).
Atovaquone in Treating Acute Myeloid Leukemia (AML) : Atovaquone has shown potential in treating AML by inducing apoptosis and inhibiting the oxygen consumption rate of AML cells. It also affects the integrated stress response and suppresses oxidative phosphorylation, which is particularly relevant for chemotherapy-resistant AML blasts (Stevens et al., 2019).
Mechanism of Action
- Distribution : The volume of distribution (Vdss) is approximately 0.6 L/kg. The concentration of atovaquone in cerebrospinal fluid (CSF) is less than 1% of plasma concentration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
Atovaquone is used as a fixed-dose combination with proguanil (Malarone) for treating children and adults with uncomplicated malaria or as chemoprophylaxis for preventing malaria in travellers . With the patent for Malarone expiring in 2013, there could be a wave of low-cost generics . This could potentially prompt further clinical investigation into repurposing Atovaquone for the treatment of patients with advanced breast cancer .
Biochemical Analysis
Biochemical Properties
Atovaquone-d5, like its parent compound Atovaquone, interacts with the mitochondrial cytochrome bc1 complex . This complex is a crucial component of the electron transport chain, which is essential for ATP synthesis . By inhibiting this complex, this compound disrupts the energy production of the parasite, leading to its death .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to induce apoptosis and inhibit the growth of breast cancer cell lines . It also significantly reduces the expression of HER2, β-catenin, and its downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibition of the mitochondrial cytochrome bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death, particularly in parasites that are highly dependent on this pathway for energy production .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that the parent compound Atovaquone has a long half-life due to presumed enterohepatic cycling and eventual fecal elimination . This suggests that this compound may also have a prolonged effect in laboratory settings.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-YNUDWXFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675642 | |
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217612-80-0 | |
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the purity of Atovaquone-d5 crucial when used as an internal standard for Atovaquone quantification?
A: The presence of impurities in this compound, even in small amounts, can significantly impact the accuracy and reliability of Atovaquone quantification using LC/MS/MS. [] The research paper highlights that commercially available Atovaquone-d4 contained unexpected amounts of this compound to Atovaquone-d8. [] These isotopic impurities can interfere with the mass spectrometric detection of Atovaquone and its quantitive analysis if they are not accounted for. This interference can lead to inaccurate measurements of Atovaquone concentrations in biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)



![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
